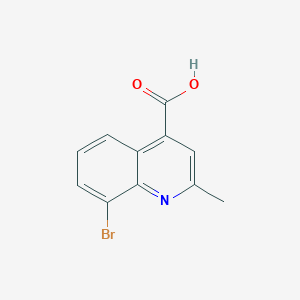

8-Bromo-2-methylquinoline-4-carboxylic acid

Description

Nomenclature and Classification

8-Bromo-2-methylquinoline-4-carboxylic acid (CAS: 288151-69-9) is a halogenated derivative of quinoline-4-carboxylic acid. Its systematic IUPAC name is 8-bromo-2-methyl-4-quinolinecarboxylic acid , reflecting the substituents at positions 2 (methyl), 4 (carboxylic acid), and 8 (bromo) on the quinoline backbone. The molecular formula is $$ \text{C}{11}\text{H}{8}\text{BrNO}_{2} $$, with a molecular weight of 266.09 g/mol. It belongs to the class of quinoline carboxylic acids , characterized by a fused benzene-pyridine ring system substituted with carboxyl groups.

Common synonyms include:

Historical Context and Discovery

The compound is a synthetic product developed for research in medicinal and organic chemistry. Its synthesis builds on classical quinoline preparation methods, such as the Doebner reaction , which combines anilines, aldehydes, and pyruvic acid to form quinoline-4-carboxylic acids. The bromination of 2-methylquinoline-4-carboxylic acid using bromine in acetic acid represents a direct route to this derivative, as described in modern synthetic protocols. While the exact date of its first synthesis is unclear, its development aligns with advancements in halogenated quinoline chemistry during the late 20th century, driven by interest in bioactive heterocycles.

Position in Quinoline Carboxylic Acid Family

Quinoline-4-carboxylic acids are structurally versatile due to their substituent-sensitive electronic properties. Key comparisons include:

The bromine atom at C8 increases electrophilicity, facilitating nucleophilic substitution, while the methyl group at C2 introduces steric hindrance, stabilizing the quinoline core.

Registration Data and Identifiers

Critical identifiers and physicochemical properties include:

This compound is cataloged in major chemical databases, including PubChem and Sigma-Aldrich, under its CAS number.

Propriétés

IUPAC Name |

8-bromo-2-methylquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO2/c1-6-5-8(11(14)15)7-3-2-4-9(12)10(7)13-6/h2-5H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBSBXSPGFHPAIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=CC=C(C2=N1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Method 1: Bromination of 2-Methylquinoline-4-Carboxylic Acid

This is the most direct method for synthesizing this compound.

- Starting Material: Use 2-methylquinoline-4-carboxylic acid as the precursor.

- Reaction Conditions: Bromination is carried out using bromine in acetic acid as the solvent.

- Mechanism: The bromine undergoes electrophilic substitution at the 8th position of the quinoline ring due to its electronic properties.

- Yield Optimization: Careful monitoring of temperature and concentration is necessary to ensure high yield and purity.

Method 2: Multi-Step Synthetic Route Using Isatin Derivatives

This method involves several steps starting from isatin derivatives to arrive at quinoline derivatives, including bromination.

- Step 1: Condensation of isatin with acetone under basic conditions to form 2-toluquinoline-4-carboxylic acid.

Method 3: Industrial Bromination Techniques

This method utilizes optimized industrial approaches for large-scale synthesis.

- Use of environmentally friendly solvents and catalysts.

- Reaction conditions are mild, ensuring cost-effectiveness and scalability.

- The process involves stepwise addition reactions followed by bromination under controlled temperatures.

Reaction Conditions and Optimization

Analytical Characterization

The synthesized compound is characterized using advanced techniques:

- NMR Spectroscopy: Confirms structural integrity and substitution patterns.

- Mass Spectrometry: Verifies molecular weight (266.09 g/mol).

- IR Spectroscopy: Identifies functional groups such as carboxylic acid (-COOH).

Analyse Des Réactions Chimiques

Types of Reactions: 8-Bromo-2-methylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 8-position can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Oxidation Reactions: The methyl group at the 2-position can be oxidized to form a carboxylic acid or an aldehyde.

Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

- Substituted quinoline derivatives

- Oxidized products such as quinoline-4-carboxaldehyde

- Reduced products such as quinoline-4-methanol

Applications De Recherche Scientifique

8-Bromo-2-methylquinoline-4-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

Biology: Employed in the study of enzyme interactions and protein-ligand binding due to its ability to act as a ligand.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and catalysts for various chemical processes

Mécanisme D'action

The mechanism of action of 8-Bromo-2-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the carboxylic acid group play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and the target molecule .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Quinoline-4-carboxylic acid derivatives are widely studied for their biological and chemical properties. Below is a detailed comparison of 8-bromo-2-methylquinoline-4-carboxylic acid with structurally related compounds:

Structural and Substituent Variations

Physicochemical and Reactivity Differences

- Electrophilic Reactivity : The 8-bromo substituent in the target compound offers distinct reactivity compared to 6-bromo analogs (e.g., ), as bromine at position 8 is less sterically hindered, favoring nucleophilic aromatic substitution .

- Acid-Base Properties: The carboxylic acid group at position 4 (pKa ~2.5–3.0) enables salt formation with amines, contrasting with ester derivatives (e.g., ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate, CAS 35975-57-6), which lack ionizable groups .

- Crystallinity: π-π stacking interactions in 8-bromo-2-methylquinoline derivatives (centroid distance: 3.76 Å) differ from 4-bromo-8-methoxyquinoline (), where C–H···π interactions dominate .

Activité Biologique

8-Bromo-2-methylquinoline-4-carboxylic acid is a derivative of quinoline with notable biological activities that have garnered interest in medicinal chemistry. The compound, characterized by its molecular formula and a molecular weight of 266.09 g/mol, exhibits potential as an antimicrobial and anticancer agent, among other pharmacological properties. This article reviews the biological activities, mechanisms of action, and relevant case studies associated with this compound.

The synthesis of this compound typically involves the bromination of 2-methylquinoline-4-carboxylic acid using bromine in acetic acid as a solvent. This electrophilic substitution reaction targets the 8-position of the quinoline ring. The compound can undergo various chemical reactions, including substitution, oxidation, and reduction, making it a versatile building block in organic synthesis.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of this compound against various pathogens. For instance:

- A study demonstrated that derivatives of 8-hydroxyquinoline, including compounds similar to this compound, exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Klebsiella pneumoniae. The minimum inhibitory concentration (MIC) for some derivatives was reported at against Staphylococcus aureus .

- Another investigation revealed that certain synthesized quinoline derivatives displayed inhibition zones comparable to standard antibiotics, indicating potential for development as new antimicrobial agents .

Anticancer Activity

The anticancer properties of this compound have also been explored:

- In vitro studies indicated that related quinoline derivatives showed cytotoxic effects on various cancer cell lines, including HeLa and HepG2 cells. For example, compounds derived from 8-hydroxyquinoline exhibited IC50 values ranging from to .

- A hybrid compound involving 8-hydroxyquinoline was tested against multiple cancer cell lines and showed no toxicity at concentrations up to , suggesting a favorable safety profile while maintaining anticancer activity .

The biological activity of this compound is attributed to its interaction with specific molecular targets such as enzymes and receptors. The bromine atom at the 8-position enhances the compound's binding affinity to these targets, influencing their activity. This mechanism is crucial for its applications in enzyme inhibition and protein-ligand interactions.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare its biological activities with those of similar compounds:

| Compound | Antimicrobial Activity | Anticancer Activity | Notable Features |

|---|---|---|---|

| This compound | Moderate | Moderate | Bromine enhances binding affinity |

| 2-Methylquinoline-4-carboxylic acid | Low | Low | Lacks halogen substituent |

| 8-Chloro-2-methylquinoline-4-carboxylic acid | Moderate | Low | Chlorine has less impact than bromine |

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial properties of several quinoline derivatives against hospital-acquired infections. The results indicated that this compound showed promising activity against resistant strains .

- Cytotoxicity Assessment : Research involving hybrid compounds derived from quinolines assessed their cytotoxicity against various cancer cell lines. The findings suggested that modifications to the quinoline structure could enhance anticancer properties while maintaining low toxicity .

Q & A

Q. What stability challenges arise under varying storage conditions?

- Recommendations :

- Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation (t₁/₂ reduced from 6 months to 2 weeks under UV exposure).

- Moisture Control : Use desiccants to avoid carboxylic acid dimerization.

- pH Stability : Neutral buffers (pH 6–8) prevent decarboxylation. Accelerated stability studies at 40°C/75% RH inform shelf-life predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.